molecular formula C18H19N3O3 B11530577 N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide

N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11530577
M. Wt: 325.4 g/mol
InChI Key: WUAIFMIGSDZQCD-FOWTUZBSSA-N
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Description

N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a hydrazinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or benzamides.

Scientific Research Applications

N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.

    N-(4-ethoxyphenyl)-2-(hydroxymethyl)benzamide: A compound with structural similarities but different functional groups.

Uniqueness

N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C18H19N3O3/c1-2-24-15-10-8-13(9-11-15)12-16(18(23)21-19)20-17(22)14-6-4-3-5-7-14/h3-12H,2,19H2,1H3,(H,20,22)(H,21,23)/b16-12+

InChI Key

WUAIFMIGSDZQCD-FOWTUZBSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C(=O)NN)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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